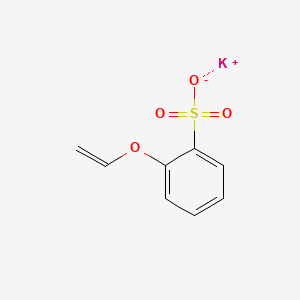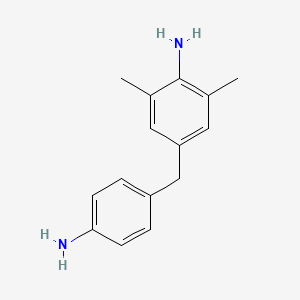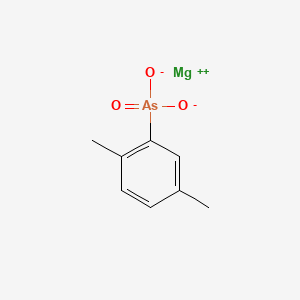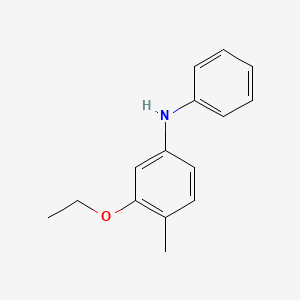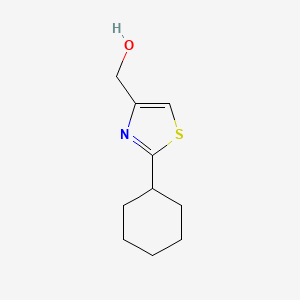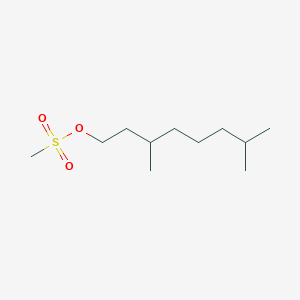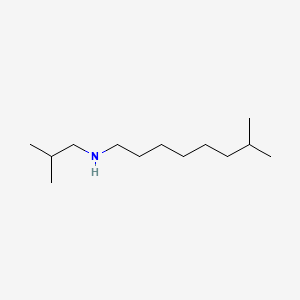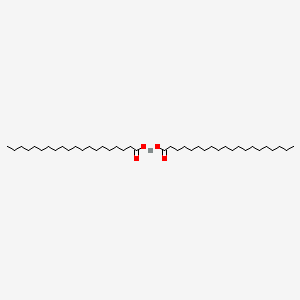
icosanoate;lead(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead icosanoate can be synthesized through the reaction of icosanoic acid with lead(II) oxide or lead(II) acetate. The reaction typically involves heating the mixture to facilitate the formation of the lead icosanoate compound. The general reaction is as follows:
2 C20H40O2+PbO→Pb(C20H39O2)2+H2O
Industrial Production Methods
Industrial production of lead icosanoate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for specific applications.
Chemical Reactions Analysis
Types of Reactions
Lead icosanoate can undergo various chemical reactions, including:
Oxidation: Lead icosanoate can be oxidized to form lead oxides and other by-products.
Reduction: The compound can be reduced under specific conditions to yield lead metal and icosanoic acid.
Substitution: Lead icosanoate can participate in substitution reactions where the icosanoate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various anions like chloride or sulfate can be used in substitution reactions.
Major Products Formed
Oxidation: Lead oxides and other oxidized products.
Reduction: Lead metal and icosanoic acid.
Substitution: Lead chloride, lead sulfate, and other lead salts.
Scientific Research Applications
Lead icosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a model compound for lead toxicity.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of lead icosanoate involves its interaction with cellular components and enzymes. Lead ions can interfere with various biochemical pathways, leading to toxic effects. The icosanoate anion may also play a role in modulating the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Lead acetate: Another lead compound with similar properties but different anions.
Lead stearate: A lead salt of stearic acid, used in similar applications.
Lead palmitate: A lead salt of palmitic acid, with comparable properties.
Uniqueness
Lead icosanoate is unique due to its long-chain fatty acid anion, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other lead compounds may not be as effective.
Properties
CAS No. |
94266-31-6 |
|---|---|
Molecular Formula |
C40H78O4Pb |
Molecular Weight |
830 g/mol |
IUPAC Name |
icosanoate;lead(2+) |
InChI |
InChI=1S/2C20H40O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
IMGCFEAIPPYFGB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


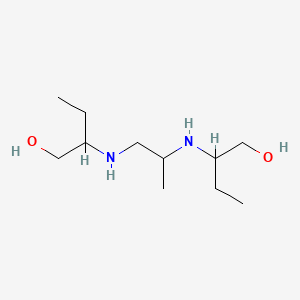
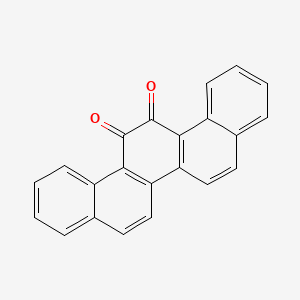
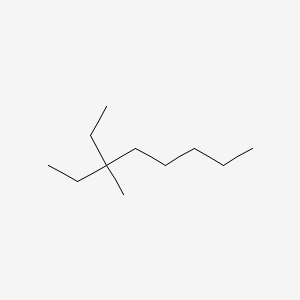
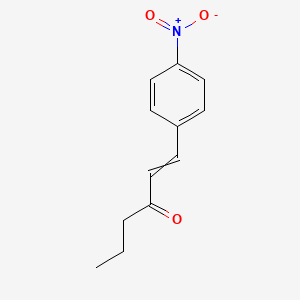
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
